molecular formula C17H10F3N3O2 B3037932 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-98-0

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B3037932
CAS No.: 672950-98-0
M. Wt: 345.27 g/mol
InChI Key: CPKNZMQSNRYRSD-UHFFFAOYSA-N
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Description

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a chemical compound with the molecular formula C17H10F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the reaction of 4-cyanophenyl acetate with 2-(trifluoromethyl)-1H-1,3-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzimidazole moiety play crucial roles in its activity. The compound can bind to target proteins, modulating their function and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate include:

  • 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propionate
  • 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butyrate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole moiety contributes to its ability to interact with biological targets .

Properties

IUPAC Name

(4-cyanophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2/c18-17(19,20)16-22-13-3-1-2-4-14(13)23(16)10-15(24)25-12-7-5-11(9-21)6-8-12/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKNZMQSNRYRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185430
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672950-98-0
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672950-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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